Technical Whitepaper: Chemical Properties, Structural Analysis, and Synthetic Applications of 3-(4-chlorophenyl)-3-cyanopropanoic acid
Technical Whitepaper: Chemical Properties, Structural Analysis, and Synthetic Applications of 3-(4-chlorophenyl)-3-cyanopropanoic acid
Executive Summary
3-(4-chlorophenyl)-3-cyanopropanoic acid (CAS: 98923-51-4) is a highly specialized, bifunctional organic intermediate critical to the pharmaceutical manufacturing sector. Its primary industrial application is serving as the direct precursor in the synthesis of Baclofen , a potent γ-aminobutyric acid (GABA-B) receptor agonist utilized clinically for the management of severe muscle spasticity. This whitepaper provides an in-depth analysis of its physicochemical properties, structural reactivity, and field-proven synthetic workflows, designed specifically for process chemists and drug development professionals.
Physicochemical Profiling and Quantitative Data
Understanding the physical and computational chemical properties of 3-(4-chlorophenyl)-3-cyanopropanoic acid is essential for optimizing downstream reaction conditions, particularly in solvent selection and catalyst recovery. The following data is aggregated from authoritative chemical databases[1].
| Property | Value | Reference / Source |
| IUPAC Name | 3-(4-chlorophenyl)-3-cyanopropanoic acid | Lexichem TK 2.7.0 |
| CAS Number | 98923-51-4 | EPA DSSTox / FDA GSRS |
| Molecular Formula | C₁₀H₈ClNO₂ | PubChem 2.1 |
| Molecular Weight | 209.63 g/mol | PubChem 2.1 |
| Melting Point | 110 - 118°C | Anax Laboratories[2] |
| XLogP3-AA (Lipophilicity) | 1.7 | XLogP3 3.0 |
| Topological Polar Surface Area (TPSA) | 61.1 Ų | Cactvs 3.4.8.18 |
| Hydrogen Bond Donors / Acceptors | 1 / 3 | Cactvs 3.4.8.18 |
| Rotatable Bond Count | 3 | Cactvs 3.4.8.18 |
Structural Analysis & Mechanistic Insights
The utility of 3-(4-chlorophenyl)-3-cyanopropanoic acid stems from its highly reactive, trifunctional scaffold. Each functional group plays a deterministic role in its conversion to active pharmaceutical ingredients (APIs).
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The Carboxylic Acid (-COOH) at C1: Provides a site for esterification or salt formation, which is crucial for intermediate purification via acid-base extraction.
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The Nitrile Group (-C≡N) at C3: Acts as a masked primary amine. Through controlled catalytic hydrogenation, the nitrile is reduced to a primary amine, forming the γ-amino group essential for GABA-B receptor binding.
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The p-Chlorophenyl Ring at C3: Imparts necessary lipophilicity (XLogP3 = 1.7) to the final Baclofen molecule, enabling it to cross the blood-brain barrier (BBB)—a pharmacokinetic prerequisite for central nervous system (CNS) activity.
Fig 1: Functional group reactivity map of 3-(4-chlorophenyl)-3-cyanopropanoic acid.
Synthesis Pathways & Drug Development Applications
Upstream Synthesis of the Intermediate
Industrially, 3-(4-chlorophenyl)-3-cyanopropanoic acid is synthesized via the base-catalyzed alkylation of 2-(4-chlorophenyl)acetonitrile with chloroacetic acid. Alternatively, a condensation reaction with glyoxylic acid yields 3-(4-chlorophenyl)-3-cyanoacrylic acid, which undergoes in-situ reduction to form the target saturated propanoic acid[3].
For advanced drug development targeting enantiopure APIs, biocatalytic methods have been developed. Crude extracts of Clostridium sporogenes containing 2-enoate reductases can perform the asymmetric reduction of (Z)-3-(4-chlorophenyl)-3-cyanopropenoic acid to yield the strict (S)-enantiomer of 3-(4-chlorophenyl)-3-cyanopropanoic acid, paving the way for enantiopure (S)-Baclofen[4].
Downstream Conversion to Baclofen API
The transformation of the cyanopropanoic acid intermediate to Baclofen requires a highly specific catalytic hydrogenation workflow.
Fig 2: Synthesis workflow from precursor to Baclofen via the cyanopropanoic acid intermediate.
Field-Proven Experimental Protocol: Catalytic Hydrogenation to Baclofen
The following self-validating protocol details the industrial reduction of 3-(4-chlorophenyl)-3-cyanopropanoic acid to Baclofen, emphasizing the causality behind specific reagent choices[3].
Step-by-Step Methodology:
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Reactor Charging: Charge a high-pressure hydrogenation reactor with 100 g of 3-(4-chlorophenyl)-3-cyanopropanoic acid and 600 mL of aqueous ammonia.
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Causality Insight: Aqueous ammonia serves a dual purpose. It acts as the reaction solvent and, critically, suppresses the formation of secondary and tertiary amine byproducts. During nitrile reduction, intermediate imines can condense with newly formed primary amines; an excess of ammonia shifts the equilibrium strictly toward the primary amine.
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Catalyst Addition: Add 10 g of Raney Nickel catalyst.
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Causality Insight: Raney Nickel is preferred over Palladium on Carbon (Pd/C) for this specific substrate because Pd/C carries a high risk of catalyzing the hydrodehalogenation (cleavage) of the essential C-Cl bond on the phenyl ring.
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Hydrogenation: Pressurize the reactor with Hydrogen gas to 10 kg/cm ² and stir at a mild temperature of 25–30°C for 5 hours.
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Filtration & Distillation: Filter the reaction mixture to remove the heterogeneous Raney Nickel catalyst. Distill the filtrate to remove excess volatile ammonia.
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Heavy Metal Chelation (Critical Quality Attribute Step): Treat the remaining aqueous layer with 50 mL of 50% Sodium Hydroxide solution, followed by the addition of 5 g of Ethylenediaminetetraacetic acid (EDTA) disodium salt dihydrate.
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Causality Insight: Regulatory guidelines dictate that transition metal impurities in final APIs must be strictly controlled. Raney Nickel leaching can contaminate the product. The addition of NaOH ensures an alkaline pH, keeping EDTA in its fully deprotonated, active anionic state. EDTA acts as a hexadentate ligand, strongly chelating residual Ni²⁺ ions into water-soluble complexes, ensuring the final Baclofen API contains less than 30 ppm of Nickel[5].
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Handling, Safety, and Regulatory Considerations
As an active pharmaceutical intermediate, 3-(4-chlorophenyl)-3-cyanopropanoic acid must be handled under strict laboratory safety protocols. While specific hazard decomposition data may vary, standard precautions for nitriles and chlorinated organic acids apply.
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Personal Protective Equipment (PPE): Personnel must wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards), fire/flame resistant impervious clothing, and utilize a full-face respirator if exposure limits are exceeded or irritation occurs[6].
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Regulatory Tracking: The compound is tracked globally under its UNII (MTC9H73LV7) and is frequently monitored as a specified impurity in Baclofen API monographs (often referred to in pharmacopeial guidelines alongside other degradants)[7].
References
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PubChem - 3-(4-Chlorophenyl)-3-cyanopropanoic acid | C10H8ClNO2 | CID 15500725 Source: National Institutes of Health (NIH) URL:[Link]
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Justia Patents - An improved process for the preparation of baclofen and its intermediate Source: Justia Patent Database (Patent Application) URL:[Link]
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WIPO Patentscope - WO/2017/009753 AN IMPROVED PROCESS FOR THE PREPARATION OF BACLOFEN AND ITS INTERMEDIATE Source: World Intellectual Property Organization URL:[Link]
- Google Patents - WO2017009753A1 - An improved process for the preparation of baclofen and its intermediate Source: Google Patents URL
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PMC (PubMed Central) - Recombinant expression and characterisation of the oxygen-sensitive 2-enoate reductase from Clostridium sporogenes Source: National Institutes of Health (NIH) URL:[Link]
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Alfa Omega Pharma - Baclofen Impurities | 1134-47-0 Certified Reference Substance Source: Alfa Omega Pharma Products URL:[Link]
Sources
- 1. 3-(4-Chlorophenyl)-3-cyanopropanoic acid | C10H8ClNO2 | CID 15500725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. anaxlab.com [anaxlab.com]
- 3. patents.justia.com [patents.justia.com]
- 4. Recombinant expression and characterisation of the oxygen-sensitive 2-enoate reductase from Clostridium sporogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2017009753A1 - An improved process for the preparation of baclofen and its intermediate - Google Patents [patents.google.com]
- 6. echemi.com [echemi.com]
- 7. Baclofen Impurities | 1134-47-0 Certified Reference Substance [alfaomegapharma.com]
